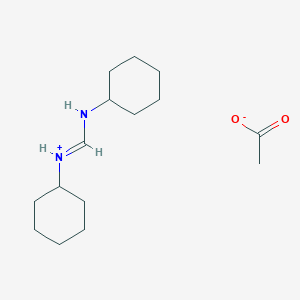
N,N'-Dicyclohexylformamidinium acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N’-Dicyclohexylformamidinium acetate: is an organic compound that belongs to the class of amidines Amidines are known for their reactivity and versatility in organic synthesis
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of N,N’-Dicyclohexylformamidinium acetate typically involves the reaction of dicyclohexylamine with formic acid and acetic acid. The reaction is carried out under controlled conditions to ensure high yield and purity. The process can be summarized as follows:
Reaction of Dicyclohexylamine with Formic Acid: This step involves the formation of N,N’-Dicyclohexylformamidine.
Reaction with Acetic Acid: The formamidine is then reacted with acetic acid to form N,N’-Dicyclohexylformamidinium acetate.
Industrial Production Methods: In industrial settings, the production of N,N’-Dicyclohexylformamidinium acetate may involve the use of advanced techniques such as continuous flow reactors to enhance efficiency and scalability. The reaction conditions are optimized to minimize by-products and maximize yield.
Analyse Des Réactions Chimiques
Types of Reactions: N,N’-Dicyclohexylformamidinium acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can also undergo reduction reactions, leading to the formation of reduced derivatives.
Substitution: The compound is reactive towards nucleophilic substitution reactions, where the acetate group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are commonly employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N,N’-Dicyclohexylformamidinium oxide, while reduction can produce N,N’-Dicyclohexylformamidine.
Applications De Recherche Scientifique
Chemistry: N,N’-Dicyclohexylformamidinium acetate is used as a reagent in organic synthesis, particularly in the formation of heterocyclic compounds. It serves as a building block for the synthesis of various organic molecules.
Biology: In biological research, this compound is used to study enzyme mechanisms and protein interactions. Its unique structure allows it to interact with biological macromolecules in specific ways.
Medicine: The compound has potential applications in medicinal chemistry, where it is explored for its ability to form bioactive molecules. It is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: In industrial applications, N,N’-Dicyclohexylformamidinium acetate is used in the production of specialty chemicals and materials. It is also employed in the development of new catalysts and polymers.
Mécanisme D'action
The mechanism of action of N,N’-Dicyclohexylformamidinium acetate involves its interaction with molecular targets through its amidine group. The compound can form hydrogen bonds and electrostatic interactions with various substrates, leading to specific chemical transformations. The pathways involved include nucleophilic attack and electrophilic addition, depending on the reaction conditions.
Comparaison Avec Des Composés Similaires
N,N’-Dicyclohexylcarbodiimide: This compound is used as a coupling agent in peptide synthesis and shares structural similarities with N,N’-Dicyclohexylformamidinium acetate.
N,N-Dimethylformamide: Another related compound, commonly used as a solvent in organic synthesis.
Uniqueness: N,N’-Dicyclohexylformamidinium acetate is unique due to its specific reactivity and versatility in forming various chemical bonds. Its ability to participate in multiple types of reactions makes it a valuable compound in both research and industrial applications.
Propriétés
Numéro CAS |
55152-80-2 |
|---|---|
Formule moléculaire |
C15H28N2O2 |
Poids moléculaire |
268.39 g/mol |
Nom IUPAC |
cyclohexyl-[(cyclohexylamino)methylidene]azanium;acetate |
InChI |
InChI=1S/C13H24N2.C2H4O2/c1-3-7-12(8-4-1)14-11-15-13-9-5-2-6-10-13;1-2(3)4/h11-13H,1-10H2,(H,14,15);1H3,(H,3,4) |
Clé InChI |
FAOCOKDWQLFWDJ-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)[O-].C1CCC(CC1)NC=[NH+]C2CCCCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















